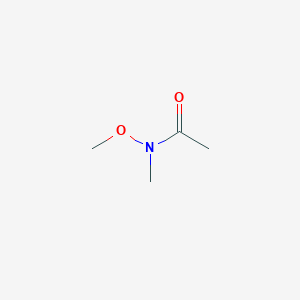
Ethyl 2-amino-2-methylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-2-methylpent-4-enoate (EAMP) is a chemical compound used in scientific research for its unique properties and potential applications. EAMP is a derivative of the amino acid leucine and is structurally similar to the neurotransmitter GABA (gamma-aminobutyric acid). EAMP has been shown to have a range of biochemical and physiological effects, making it a promising compound for future research.
Wirkmechanismus
Ethyl 2-amino-2-methylpent-4-enoate is thought to act as a modulator of GABAergic neurotransmission, which plays a key role in the regulation of neuronal excitability. Ethyl 2-amino-2-methylpent-4-enoate has been shown to enhance the release of GABA from neurons and to increase the activity of GABA receptors. These effects may contribute to the anticonvulsant and neuroprotective properties of Ethyl 2-amino-2-methylpent-4-enoate.
Biochemische Und Physiologische Effekte
Ethyl 2-amino-2-methylpent-4-enoate has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels and the regulation of neurotransmitter release. Ethyl 2-amino-2-methylpent-4-enoate has been shown to enhance the release of GABA from neurons and to increase the activity of GABA receptors. These effects may contribute to the anticonvulsant and neuroprotective properties of Ethyl 2-amino-2-methylpent-4-enoate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-amino-2-methylpent-4-enoate in laboratory experiments is its relatively low cost and ease of synthesis. Ethyl 2-amino-2-methylpent-4-enoate can also be easily modified to create new derivatives with potentially improved properties. However, one limitation of using Ethyl 2-amino-2-methylpent-4-enoate in laboratory experiments is its limited availability, as it is not widely used or commercially available.
Zukünftige Richtungen
There are many potential future directions for research on Ethyl 2-amino-2-methylpent-4-enoate and its derivatives. One area of interest is the development of new drugs based on Ethyl 2-amino-2-methylpent-4-enoate that could be used to treat neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is the investigation of the potential role of Ethyl 2-amino-2-methylpent-4-enoate in the regulation of ion channels and the modulation of neuronal excitability. Further research is also needed to fully understand the biochemical and physiological effects of Ethyl 2-amino-2-methylpent-4-enoate and its derivatives.
Synthesemethoden
Ethyl 2-amino-2-methylpent-4-enoate can be synthesized using a variety of methods, including the reaction of ethyl 2-bromo-2-methylpent-4-enoate with ammonia or the reduction of ethyl 2-cyano-2-methylpent-4-enoate with hydrogen gas. The synthesis of Ethyl 2-amino-2-methylpent-4-enoate is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-2-methylpent-4-enoate has been used in a variety of scientific research applications, including studies on the mechanisms of neurotransmitter release and the regulation of ion channels. Ethyl 2-amino-2-methylpent-4-enoate has also been investigated as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 2-amino-2-methylpent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-6-8(3,9)7(10)11-5-2/h4H,1,5-6,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIUKIJCRAXHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-methylpent-4-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)

